molecular formula C5H5IN2O2S B13918923 Pyrimidine, 4-iodo-2-(methylsulfonyl)- CAS No. 1333077-61-4

Pyrimidine, 4-iodo-2-(methylsulfonyl)-

Cat. No.: B13918923
CAS No.: 1333077-61-4
M. Wt: 284.08 g/mol
InChI Key: WJCTXRZJCMUMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Iodo-2-(methylsulfonyl)pyrimidine typically involves the iodination of 2-(methylsulfonyl)pyrimidineThe reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Iodo-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Comparison with Similar Compounds

Similar compounds to 4-Iodo-2-(methylsulfonyl)pyrimidine include other halogenated pyrimidines and sulfonyl-substituted pyrimidines, such as:

  • 4-Bromo-2-(methylsulfonyl)pyrimidine
  • 4-Chloro-2-(methylsulfonyl)pyrimidine
  • 4-Fluoro-2-(methylsulfonyl)pyrimidine

These compounds share similar chemical properties and reactivity patterns but differ in their halogen substituents, which can influence their biological activity and chemical behavior . The presence of different halogens can affect the compound’s electronic properties, steric effects, and overall reactivity, making each compound unique in its applications and interactions .

Properties

CAS No.

1333077-61-4

Molecular Formula

C5H5IN2O2S

Molecular Weight

284.08 g/mol

IUPAC Name

4-iodo-2-methylsulfonylpyrimidine

InChI

InChI=1S/C5H5IN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3

InChI Key

WJCTXRZJCMUMIR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.